molecular formula C16H11BrFN3O2 B3136123 5-bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide CAS No. 410544-56-8

5-bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide

Cat. No. B3136123
CAS RN: 410544-56-8
M. Wt: 376.18 g/mol
InChI Key: VRVGOUHPADQNHC-UHFFFAOYSA-N
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Description

5-bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide, also known as BFCN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BFCN belongs to the class of naphthyridine carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In

Scientific Research Applications

HIV-1 Integrase Inhibition

A study by Embrey et al. (2005) explored compounds related to 5-bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide, finding them to be highly active HIV-1 integrase inhibitors. These compounds demonstrated low nanomolar activity in inhibiting both the strand transfer process of HIV-1 integrase and viral replication in cells, indicating significant potential in antiretroviral therapy (Embrey et al., 2005).

Synthesis of Fluoronaphthoic Acids

Research by Tagat et al. (2002) delved into the synthesis of mono- and difluoronaphthoic acids, a category including compounds structurally similar to this compound. This study highlights the relevance of these compounds in the synthesis of biologically active structures (Tagat et al., 2002).

Potential in Cancer Therapeutics

Zeng et al. (2012) focused on repositioning HIV-1 integrase inhibitors for cancer therapeutics, with 1,6-naphthyridine-7-carboxamide (a closely related scaffold to our compound of interest) showing promise as a cytotoxic agent in cancer cell lines. This study underscores the versatility of this compound class in therapeutic applications beyond HIV treatment (Zeng et al., 2012).

Advanced Synthesis Techniques

A study by Hirokawa et al. (2000) detailed an efficient synthesis method for a compound structurally related to this compound. Such research contributes to the development of more efficient and scalable synthesis methods for these compounds (Hirokawa et al., 2000).

properties

IUPAC Name

5-bromo-N-[(4-fluorophenyl)methyl]-8-hydroxy-1,6-naphthyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrFN3O2/c17-15-11-2-1-7-19-12(11)14(22)13(21-15)16(23)20-8-9-3-5-10(18)6-4-9/h1-7,22H,8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVGOUHPADQNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N=C2Br)C(=O)NCC3=CC=C(C=C3)F)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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